![molecular formula C17H24BrN5O4 B13549453 tert-Butyl 4-((3-bromo-2-methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidin-6(7H)-yl)methyl)-4-hydroxypiperidine-1-carboxylate CAS No. 2202738-43-8](/img/structure/B13549453.png)
tert-Butyl 4-((3-bromo-2-methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidin-6(7H)-yl)methyl)-4-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-({3-bromo-2-methyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-6-yl}methyl)-4-hydroxypiperidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core, a piperidine ring, and a tert-butyl ester group. The presence of these functional groups makes it a valuable compound in various fields of scientific research.
Preparation Methods
The synthesis of tert-butyl 4-({3-bromo-2-methyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-6-yl}methyl)-4-hydroxypiperidine-1-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-d]pyrimidine core: This can be achieved by the condensation of 3-bromo-2-methylpyrazole with a suitable aldehyde or ketone, followed by cyclization.
Introduction of the piperidine ring: The pyrazolo[4,3-d]pyrimidine intermediate is then reacted with a piperidine derivative under basic conditions to form the desired piperidine ring.
Esterification: The final step involves the esterification of the hydroxyl group with tert-butyl chloroformate to form the tert-butyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce production costs.
Chemical Reactions Analysis
tert-Butyl 4-({3-bromo-2-methyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-6-yl}methyl)-4-hydroxypiperidine-1-carboxylate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrazolo[4,3-d]pyrimidine core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-({3-bromo-2-methyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-6-yl}methyl)-4-hydroxypiperidine-1-carboxylate: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 4-({3-bromo-2-methyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-6-yl}methyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
tert-Butyl 4-({3-bromo-2-methyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-6-yl}methyl)-4-hydroxypiperidine-1-carboxylate: can be compared with other similar compounds, such as:
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-bromo-3-oxobutanoate
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of tert-butyl 4-({3-bromo-2-methyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-6-yl}methyl)-4-hydroxypiperidine-1-carboxylate lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
2202738-43-8 |
|---|---|
Molecular Formula |
C17H24BrN5O4 |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
tert-butyl 4-[(3-bromo-2-methyl-7-oxopyrazolo[4,3-d]pyrimidin-6-yl)methyl]-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24BrN5O4/c1-16(2,3)27-15(25)22-7-5-17(26,6-8-22)9-23-10-19-11-12(14(23)24)20-21(4)13(11)18/h10,26H,5-9H2,1-4H3 |
InChI Key |
RSYPXJFNLSORHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN2C=NC3=C(N(N=C3C2=O)C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


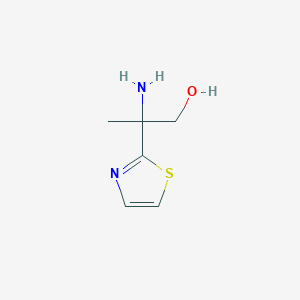


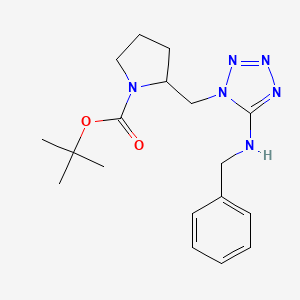
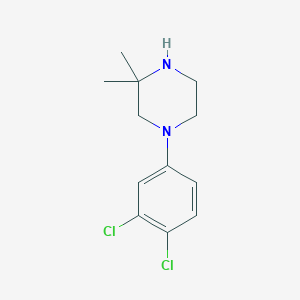

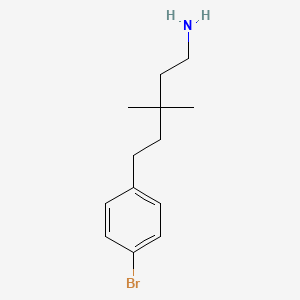
![4-[(2-Fluorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13549405.png)

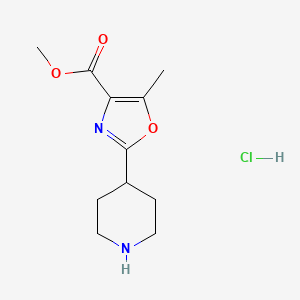
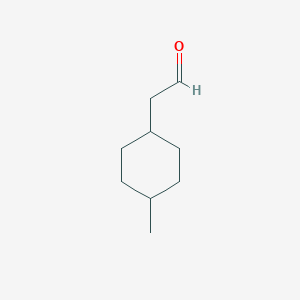
![[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B13549430.png)
![2-(3-{[(Tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid](/img/structure/B13549431.png)
![Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13549437.png)
